molecular formula C21H23N3O2 B11332552 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-propoxybenzamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-propoxybenzamide

Cat. No.: B11332552
M. Wt: 349.4 g/mol
InChI Key: GGFIPTHCTQZCNX-UHFFFAOYSA-N
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Description

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a 4-methylphenylmethyl group and a propoxybenzamide moiety

Preparation Methods

The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with 2-propoxybenzoyl chloride under basic conditions to form the desired benzamide compound .

Chemical Reactions Analysis

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PROPOXYBENZAMIDE, such as its specific substituents and their influence on the compound’s overall behavior.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C21H23N3O2/c1-3-14-26-19-7-5-4-6-18(19)21(25)23-20-12-13-22-24(20)15-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3,(H,23,25)

InChI Key

GGFIPTHCTQZCNX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C

Origin of Product

United States

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